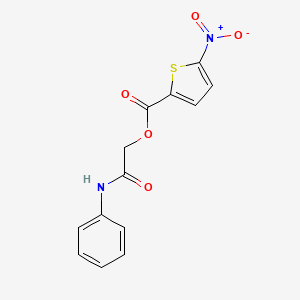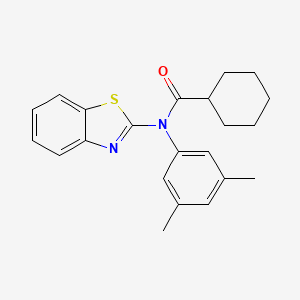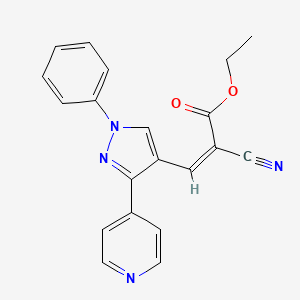
2-chloro-N',N'-diphenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N,N'-diphenylacetohydrazide, commonly known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of hydrazides, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of CDDA is not fully understood. However, it has been proposed that CDDA induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CDDA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, CDDA has been found to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV-1 virus.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. CDDA has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. Additionally, CDDA has been found to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells.
实验室实验的优点和局限性
CDDA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. CDDA has been shown to have a low toxicity profile in animal models, making it a promising candidate for further preclinical studies. However, CDDA has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, CDDA has been found to induce cytotoxicity in normal cells at high concentrations, which can be a concern for its potential therapeutic use.
未来方向
There are several future directions for the research on CDDA. One potential direction is to investigate the synergistic effects of CDDA with other chemotherapeutic agents. It has been shown that CDDA can enhance the antitumor activity of cisplatin, a commonly used chemotherapeutic agent. Another direction is to explore the potential of CDDA as a therapeutic agent for viral infections, such as HIV-1. Furthermore, the development of novel formulations of CDDA with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, CDDA is a promising compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral activities make it a promising candidate for further preclinical studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDDA have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of CDDA and to develop novel formulations with improved efficacy and safety.
合成方法
CDDA can be synthesized by the reaction of 2-chloroacetophenone with hydrazine hydrate in the presence of glacial acetic acid. The reaction yields a white crystalline solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.
科学研究应用
CDDA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. CDDA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of HIV-1 virus.
属性
IUPAC Name |
2-chloro-N',N'-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-14(18)16-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSTTKFJZQFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N',N'-diphenylacetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)


![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)